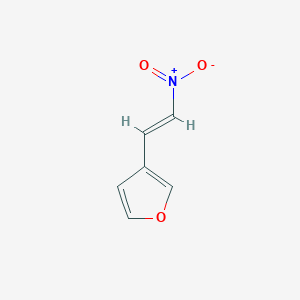

(E)-3-(2-nitrovinyl)furan

Descripción general

Descripción

(E)-3-(2-Nitrovinyl)furan is an organic compound belonging to the nitrovinylfuran family It is characterized by the presence of a furan ring substituted with a nitrovinyl group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (E)-3-(2-Nitrovinyl)furan can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of furfural with nitromethane in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under mild conditions, with the formation of the nitrovinyl group facilitated by the base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: (E)-3-(2-Nitrovinyl)furan undergoes various chemical reactions, including:

Oxidation: The nitrovinyl group can be oxidized to form nitroalkenes or other oxidized derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed under controlled conditions.

Major Products:

Oxidation: Nitroalkenes or other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted furans depending on the electrophile used.

Aplicaciones Científicas De Investigación

Antiparasitic Applications

(E)-3-(2-nitrovinyl)furan has demonstrated potent activity against ectoparasites and coccidia, making it a valuable candidate in veterinary and human medicine.

- Efficacy Against Coccidia : A pharmaceutical composition containing this compound has shown effective anticoccidial activity. In experimental trials, it was administered to infected chickens at concentrations ranging from 2 to 80 parts per million (ppm). Results indicated significant reductions in oocyst counts and improved survival rates among treated animals compared to untreated controls .

- Mechanism of Action : The compound's efficacy is attributed to its structural properties, particularly the positioning of the nitro group, which influences its pharmacological profile. This modification enhances its activity while reducing toxicity compared to traditional nitro compounds used in veterinary medicine .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound against various pathogens.

- Broad-Spectrum Activity : Research indicates that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound reacts with thiol groups in bacterial proteins, disrupting cellular functions and leading to microbial death .

- Case Study : In one study, the compound was tested against common bacterial strains, showing significant inhibition of growth compared to control groups. The results were statistically significant (p < 0.01), demonstrating its potential as an alternative antibacterial agent .

Synthesis and Purification

The synthesis of this compound involves a straightforward process that allows for high yields and purity levels exceeding 99%. The synthetic route typically includes:

Mecanismo De Acción

The mechanism of action of (E)-3-(2-Nitrovinyl)furan involves its interaction with biological molecules. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially disrupting biological processes. The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

- 2-Bromo-5-(2-nitrovinyl)furan

- 2-Nitro-5-(2-nitrovinyl)furan

Comparison: (E)-3-(2-Nitrovinyl)furan is unique due to its specific substitution pattern on the furan ring. This influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and physical properties, making it a valuable compound for specific applications.

Actividad Biológica

(E)-3-(2-nitrovinyl)furan is an organic compound recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture, drawing from various research findings and case studies.

Chemical Structure and Properties

This compound features a furan ring substituted at the third position with a nitrovinyl group. This unique structure contributes to its reactivity and interaction with biological systems. The nitro group can undergo reduction, leading to reactive intermediates that may interact with cellular components, thereby influencing its biological activity.

The biological activity of this compound primarily stems from the following mechanisms:

- Oxidative Stress Induction : Research indicates that this compound promotes oxidative stress by increasing the oxidation of cellular proteins and lipids. This results in significant alterations in redox status, particularly in liver and kidney tissues of experimental animals .

- Interaction with Antioxidant Systems : Studies have shown that this compound can deplete antioxidant defenses, leading to increased levels of malondialdehyde and fragmented DNA, which are markers of oxidative damage .

- Antimicrobial Activity : Preliminary findings suggest that this compound exhibits antimicrobial properties against certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.

Case Studies

-

Toxicological Assessment :

- A study evaluated the effects of this compound on male rats. The compound was administered intraperitoneally at varying doses (12.5, 25, and 50 mg/kg). Results showed a significant reduction in liver enzymes such as alkaline phosphatase and aminotransferases, indicating potential hepatotoxic effects .

-

Anticoccidial Properties :

- In veterinary medicine, this compound has been tested for its efficacy against coccidiosis in poultry. In one experiment involving Leghorn chickens, the compound demonstrated significant effectiveness in reducing mortality rates associated with Eimeria infections when administered in drinking water .

Research Findings

Applications

Pharmaceutical Development : Given its antimicrobial and anticoccidial properties, this compound is being explored as a precursor for pharmaceutical formulations aimed at treating infections and diseases caused by parasites.

Agricultural Use : The compound's efficacy against coccidia makes it a valuable candidate for developing veterinary medicines to enhance livestock health.

Propiedades

IUPAC Name |

3-[(E)-2-nitroethenyl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCXKFWNFUMXOD-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878873 | |

| Record name | 3-(B-NITROVINYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53916-74-8 | |

| Record name | 3-(B-NITROVINYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.